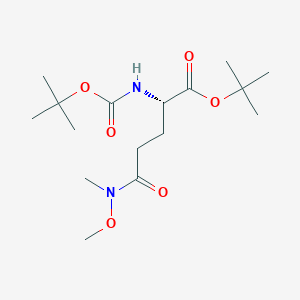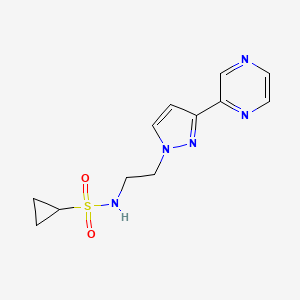![molecular formula C10H7ClO3S B2371625 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 172088-61-8](/img/structure/B2371625.png)
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
CMBT and its derivatives have been a subject of interest in chemical synthesis. Research has shown that these compounds can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds.Molecular Structure Analysis
The molecular structure of CMBT is represented by the empirical formula C9H5ClO2S . Its molecular weight is 212.65 . The SMILES string representation is OC(=O)c1sc2ccccc2c1Cl .Chemical Reactions Analysis
CMBT and its derivatives can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds. For instance, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, a related compound, can be decarboxylated to produce different derivatives.Physical And Chemical Properties Analysis
CMBT is a solid with a melting point of 268-272 °C (lit.) . It has an assay of 97% .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid and its derivatives have been a subject of interest in chemical synthesis. Research has shown that these compounds can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds. For instance, Jackson and Bowlus (1980) demonstrated that 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, a related compound, can be decarboxylated to produce different derivatives, highlighting the reactive nature of these compounds (Jackson & Bowlus, 1980). Additionally, studies like the one by Ricci, Balucani, and Buu‐Hoï (1967) have explored the Vilsmeier–Haack formylation of methoxybenzo[b]thiophens, which is a critical reaction in the synthesis of various organic compounds (Ricci, Balucani, & Buu‐Hoï, 1967).
Applications in Material Science
The use of benzo[b]thiophene derivatives extends to material science, particularly in the development of luminescent materials and magnetic clusters. For instance, the research by Liu et al. (2014) on Fe12Ln4 clusters based on thiophene-3-carboxylic acid demonstrates the potential of these compounds in tuning magnetic behaviors in materials science (Liu et al., 2014). Moreover, Osterod et al. (2001) investigated the luminescent properties of stilbene carboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, revealing their potential in creating luminescent supramolecular assemblies (Osterod et al., 2001).
Pharmaceutical Research
Although the request excludes drug use and dosage information, it's worth noting that benzo[b]thiophene derivatives, including those related to 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid, have been explored in pharmaceutical research for their potential as anti-inflammatory agents and in other therapeutic applications. For instance, Radwan et al. (2009) synthesized a series of C5-substituted benzo[b]thiophenes showing potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJVOJZDMWGGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)
![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)



![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)






![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)